8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde and an isocyanide in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction of the nitro group: results in the formation of 8-Methyl-2-(2-aminophenyl)imidazo[1,2-a]pyridine.
Substitution reactions: can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects against various diseases, including tuberculosis and cancer
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-6-carbohydrazide derivatives: Studied for their anticancer properties.
Uniqueness: 8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Biological Activity
8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention for its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles that have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the biological activity of this compound requires an exploration of its structure-activity relationships (SAR), synthesis methods, and mechanisms of action.
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives often correlates with specific structural features. Key aspects influencing their efficacy include:
- Substituents on the pyridine ring : Variations in substituents can significantly alter biological potency.
- Positioning of functional groups : The location and nature of functional groups such as nitro or methyl can affect interactions with biological targets.
For instance, compounds with electron-withdrawing groups like nitro groups generally exhibit enhanced activity against certain targets by increasing lipophilicity and improving binding affinity .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine can induce cell senescence and oxidative stress in cancer cell lines. For example, a related compound demonstrated significant antiproliferative effects in chronic myeloid leukemia cells by inducing oxidative stress and lipid peroxidation . This suggests that this compound may share similar mechanisms.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial properties. Compounds within this class have been effective against various bacterial strains and parasites due to their ability to inhibit specific enzymes crucial for microbial survival. For instance, some derivatives have been reported to inhibit parasite protein kinase G (PKG), demonstrating potential as anticoccidial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have indicated that certain imidazo[1,2-a]pyridine derivatives can suppress COX-2 activity effectively, which is critical in the inflammatory response .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the imidazole ring : Utilizing condensation reactions between appropriate aldehydes and amines.
- Nitration : Introducing the nitro group at the para position relative to other substituents on the phenyl ring.
- Methylation : Employing methylating agents to achieve the desired substitution on the imidazole ring.
These methods are essential for obtaining derivatives with optimized biological activities.
Case Studies
Several studies have documented the biological activities of related compounds:
- Study on Anticancer Effects : A compound derived from selenylated imidazopyridine showed an 80% reduction in cell proliferation in hepatocarcinoma cell lines after 72 hours of treatment, indicating strong antiproliferative activity similar to what might be expected from this compound .
- Antimicrobial Efficacy : Research on various imidazopyridine derivatives revealed significant inhibition of bacterial growth at low concentrations, demonstrating their potential as therapeutic agents against resistant bacterial strains.
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
8-methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O2/c1-10-5-4-8-16-9-12(15-14(10)16)11-6-2-3-7-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
ZKXBJSKFQDRHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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